molecular formula C11H16ClNO3 B3088437 1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride CAS No. 1185301-31-8

1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride

Cat. No.: B3088437
CAS No.: 1185301-31-8
M. Wt: 245.70
InChI Key: ASKNLWZWRVKGOZ-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride is a piperidine derivative featuring a furylmethyl substituent at the 1-position and a carboxylic acid group at the 3-position of the piperidine ring. This compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with a Ki value of 4.217 ± 0.3759 µM for GST inhibition, surpassing standard inhibitors like ethacrynic acid (EA) . Its furan ring contributes to unique electronic and steric properties, enhancing interactions with enzyme active sites.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-ylmethyl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10;/h2,4,6,9H,1,3,5,7-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKNLWZWRVKGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride typically involves the reaction of 2-furylmethylamine with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological profile of piperidinecarboxylic acid derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Key Targets
1-(2-Furylmethyl)-3-piperidinecarboxylic acid HCl 2-Furylmethyl C₁₁H₁₆ClNO₃ 261.70 AChE, BChE, GST
Tiagabine HCl 4,4-Bis(3-methyl-2-thienyl)-3-butenyl C₂₀H₂₅NO₂S₂·HCl 412.01 GAT1 (GABA transporter)
SKF-89976A HCl 4,4-Diphenyl-3-butenyl C₂₂H₂₄ClNO₂ 377.89 GABA uptake inhibition
1-(Pyrimidin-2-yl)-3-piperidinecarboxylic acid HCl Pyrimidin-2-yl C₁₀H₁₄ClN₃O₂ 243.69 Not reported
1-(1,3-Benzothiazol-2-yl)-3-piperidinecarboxylic acid HCl Benzothiazol-2-yl C₁₃H₁₅ClN₂O₂S 298.79 Not reported
Key Observations:
  • Substituent Bulkiness : Tiagabine and SKF-89976A feature bulky alkenyl-aromatic substituents, which enhance their interaction with GABA transporters (GAT1) but reduce selectivity for cholinesterases or GST .
  • Aromatic vs.
  • Stereochemistry : highlights that (R)-enantiomers of diarylalkenyl-piperidinecarboxylic acids exhibit stronger GAT1 inhibition than (S)-forms, though stereochemical data for the furylmethyl derivative remains unexplored .
Table 2: Enzyme Inhibition Profiles
Compound Name AChE Inhibition (Ki, µM) BChE Inhibition (Ki, µM) GST Inhibition (Ki, µM) GABA Uptake Inhibition (IC₅₀)
1-(2-Furylmethyl)-3-piperidinecarboxylic acid HCl Not reported Not reported 4.217 ± 0.3759 Not reported
Tiagabine HCl Not applicable Not applicable Not applicable 0.067 µM (GAT1)
(R)-1-[4,4-Bis(3-phenoxymethyl-2-thienyl)-3-butenyl] analog Not reported Not reported Not reported Comparable to Tiagabine
3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline 2.9987 ± 0.2555 1.9301 ± 0.2563 Not reported Not applicable
Key Findings:
  • Cholinesterase Inhibition: While the furylmethyl compound’s cholinesterase activity is less characterized, notes that analog 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline exhibits low Ki values for AChE/BChE, suggesting piperidinecarboxylic acids can target multiple enzymes .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The furan ring’s polarity may improve aqueous solubility compared to Tiagabine’s lipophilic thienyl groups, though formal solubility data is lacking.
  • Metabolic Stability : Benzothiazole and pyrimidine analogs () could exhibit higher metabolic resistance due to aromatic heterocycles, whereas the furylmethyl group may be prone to oxidative metabolism .

Biological Activity

Overview

1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride is a synthetic compound with the molecular formula C11_{11}H16_{16}ClNO3_3 and a molecular weight of 245.70 g/mol. This compound has garnered interest in various fields, particularly in biological and medicinal research, due to its potential therapeutic effects and applications in proteomics.

The synthesis of this compound typically involves the reaction of 2-furylmethylamine with piperidine-3-carboxylic acid. This reaction is carried out under specific conditions using suitable solvents and catalysts to yield the desired product.

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound in research:

  • Proteomics Research : The compound is utilized in the study of proteins and their roles in various biological processes, which is crucial for understanding cellular mechanisms and disease pathology.
  • Therapeutic Potential : It has been investigated for its potential therapeutic effects, particularly as a precursor in drug development aimed at treating neurological disorders and other conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The precise pathways and molecular interactions depend on the context of use.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-piperidine-3-carboxylic acid hydrochloridePiperidine ringPotential neuroactive properties
1-(2-Cyanoethyl)piperidine-3-carboxylic acidCyano group substitutionVaries based on substituent
1-(2-Cyanopropyl)piperidine-3-carboxylic acidCyano group substitutionVaries based on substituent

The presence of the furan ring in this compound imparts distinct reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that derivatives similar to piperidine compounds exhibit significant antimicrobial properties, which may extend to this compound. For instance, piperidine derivatives have shown effectiveness against Candida auris, a serious fungal pathogen resistant to multiple antifungal agents .
  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of related piperidine derivatives on cancer cell lines, indicating that some compounds exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications .
  • Mechanisms of Action : Studies have explored how these compounds induce apoptosis in cancer cells through various pathways, including disruption of cellular membranes and interference with cell cycle progression .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride with high purity?

  • Methodological Answer : The synthesis of piperidinecarboxylic acid derivatives typically involves nucleophilic substitution or reductive amination. For example:
  • Step 1 : React 3-piperidinecarboxylic acid with 2-furylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the furylmethyl group.
  • Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol.
  • Purification : Use recrystallization (ethanol/water) or reverse-phase chromatography to achieve ≥95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • NMR : ¹H NMR (D₂O) should show characteristic peaks: δ 6.5–7.0 ppm (furyl protons), δ 3.5–4.0 ppm (piperidine CH₂), and δ 2.5–3.0 ppm (piperidine NH).
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₁₆ClNO₃.
  • Elemental Analysis : Verify Cl⁻ content (~12%) via titration .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4). Test solubility in DMSO for in vitro assays.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days). Monitor degradation via HPLC; ensure <5% degradation. Store at −20°C in desiccated conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the furylmethyl group (e.g., replace with thiophene or benzyl groups) and evaluate changes in receptor binding.
  • Biological Assays : Test analogs against target enzymes (e.g., monoamine oxidases) using fluorometric assays.
  • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity. Reference analogs in (e.g., fluorobenzyl derivatives) for comparison .

Q. What computational strategies can predict the compound’s interaction with neuronal receptors?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to NMDA or sigma-1 receptors using CHARMM or AMBER force fields.
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify key hydrogen-bonding residues.
  • Validation : Cross-reference with experimental IC₅₀ data from radioligand displacement assays .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to identify enzyme interactions.
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish assay variability from true metabolic differences .

Q. What in vitro assays are suitable for evaluating its potential as a neuroprotective agent?

  • Methodological Answer :
  • Primary Neuronal Cultures : Treat with glutamate-induced excitotoxicity and measure cell viability (MTT assay).
  • Oxidative Stress Models : Expose SH-SY5Y cells to H₂O₂ and quantify ROS levels (DCFH-DA fluorescence).
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride
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1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochloride

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